2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde

Vue d'ensemble

Description

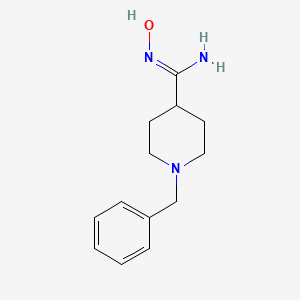

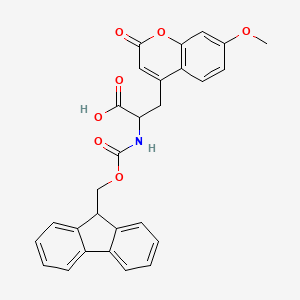

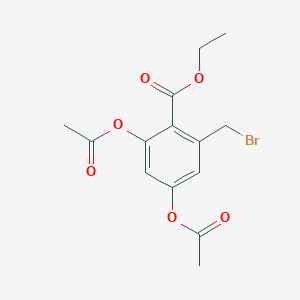

The compound “2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a chlorophenyl group (a benzene ring with a chlorine atom), and an aldehyde group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization processes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the polar aldehyde group and the planar aromatic rings .Applications De Recherche Scientifique

Environmental Impact and Degradation of Chlorophenols

Assessment of Chlorophenols in Aquatic Environments : Chlorophenols, including 2-chlorophenol and 3-chlorophenol, have been evaluated for their environmental impact. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with long-term exposure posing considerable toxicity to fish. The persistence of chlorophenols in the environment can vary, becoming moderate to high depending on conditions, despite their low bioaccumulation potential. Notably, these compounds can cause strong organoleptic effects (Krijgsheld & Gen, 1986).

Chemical Properties and Reactions

Polymerization of Aldehydes : Research on the polymerization of substituted aldehydes, including higher aliphatic and branched hydrocarbon chains, discusses the mechanisms, thermodynamics, and potential practical applications of the polymers formed from these reactions. This indicates a scientific interest in the reactivity and utility of compounds similar to 2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde in material science (Kubisa et al., 1980).

Applications in Environmental Remediation

Use of Redox Mediators in Organic Pollutant Degradation : Enzymatic approaches, enhanced by redox mediators, have been explored for the degradation of recalcitrant organic pollutants, including chlorophenols. This method has shown potential for improving the efficiency of pollutant degradation, indicating the relevance of research on chlorophenyl compounds in environmental science (Husain & Husain, 2007).

Impact on Public Health

Health Risks of Chlorophenols : The toxicological profile of chlorophenols, such as their carcinogenic potential and effects on lymphoma and soft tissue neoplasms, has been a topic of study. This research advises regulatory bodies on the potential health risks associated with exposure to chlorophenols, which could extend to compounds like this compound (Kelly & Guidotti, 1989).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

Similar compounds have been shown to inhibit oxidative phosphorylation . They act as ionophores, reducing the ability of ATP synthase to function optimally . This compound may have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

Compounds with similar structures have been shown to affect the electron transport chain . They cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This compound may affect similar biochemical pathways.

Pharmacokinetics

Similar compounds have been shown to undergo extensive hepatic first-pass effect, indicating low systemic bioavailability

Result of Action

Similar compounds have been shown to cause the gradual destruction of living cells and death of the organism . This compound may have similar effects, but further studies are required to confirm this.

Action Environment

Similar compounds have been shown to be relatively stable, readily prepared, and generally environmentally benign

Orientations Futures

Propriétés

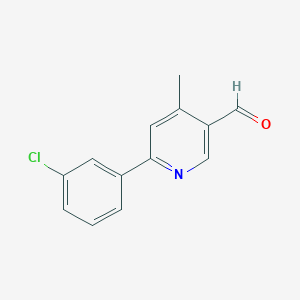

IUPAC Name |

6-(3-chlorophenyl)-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-5-13(15-7-11(9)8-16)10-3-2-4-12(14)6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFWULGIOGIKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-](/img/structure/B3231901.png)

![7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride](/img/structure/B3231902.png)

![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)

![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-](/img/structure/B3231967.png)